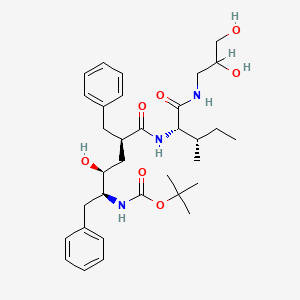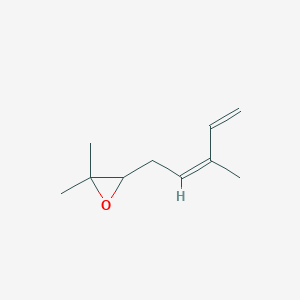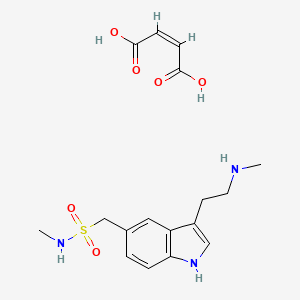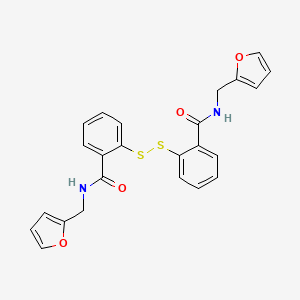
2,2'-Dithiobis(N-(2-methylfuran)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is an organic compound with the molecular formula C24H20N2O4S2 It features a disulfide bond linking two benzamide groups, each substituted with a 2-methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) typically involves the reaction of 2-methylfuran with benzoyl chloride to form N-(2-methylfuran)benzamide. This intermediate is then subjected to oxidative coupling using a disulfide-forming reagent such as iodine or hydrogen peroxide, resulting in the formation of the disulfide bond between two N-(2-methylfuran)benzamide molecules.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-methylfuran)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-methylfuran)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and furan moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Depending on the substituents introduced, a variety of substituted benzamides or furans can be formed.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-methylfuran)benzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can undergo redox reactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets, particularly those involved in redox signaling pathways. The compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the 2-methylfuran moiety.
N,N’-Dithiobis(2-nitrobenzamide): Contains nitro groups instead of methylfuran.
2,2’-Dithiobis(N-methylbenzamide): Similar but with a methyl group instead of methylfuran.
Uniqueness
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is unique due to the presence of the 2-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
98051-77-5 |
|---|---|
Molekularformel |
C24H20N2O4S2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-23(25-15-17-7-5-13-29-17)19-9-1-3-11-21(19)31-32-22-12-4-2-10-20(22)24(28)26-16-18-8-6-14-30-18/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
JLUYBYQUBLVFKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SSC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


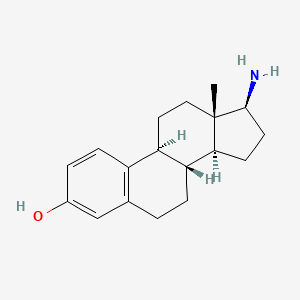
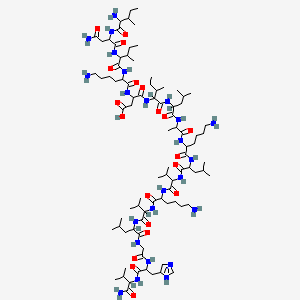

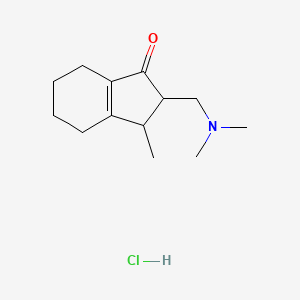
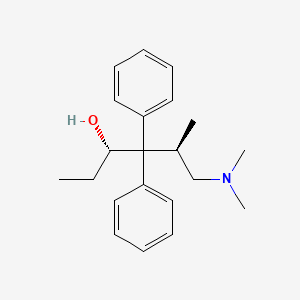
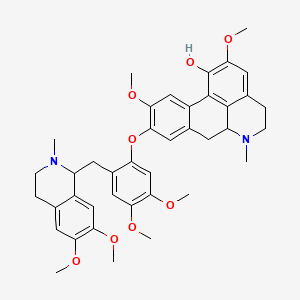

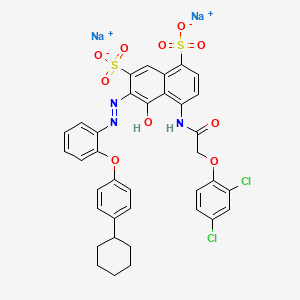
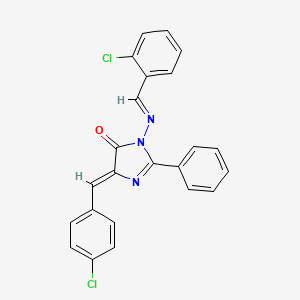
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

